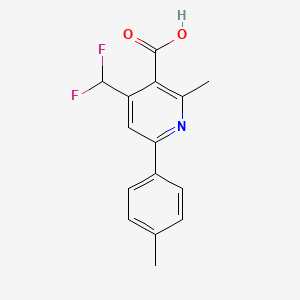

Ácido 4-(difluorometil)-2-metil-6-(p-tolilo)nicotínico

Descripción general

Descripción

4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid is a useful research compound. Its molecular formula is C15H13F2NO2 and its molecular weight is 277.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Fungicida

Se ha demostrado que los compuestos con grupos difluorometil actúan como inhibidores de la succinato deshidrogenasa y exhiben actividad fungicida. Se pueden utilizar en la síntesis de fungicidas para controlar los hongos fitopatógenos en los cultivos .

Agentes Antifúngicos

Se han sintetizado y probado compuestos similares para su actividad antifúngica contra varios hongos fitopatógenos, mostrando efectos inhibitorios moderados a excelentes .

Donantes de Enlaces de Hidrógeno

Los estudios sugieren que los compuestos difluorometilados pueden actuar como mejores donantes de enlaces de hidrógeno que sus análogos metilados, lo que podría tener implicaciones en la química medicinal y el diseño de fármacos .

Mecanismo De Acción

Target of Action

The primary target of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid is the succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

As a succinate dehydrogenase inhibitor, 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid interacts with its target by binding to the enzyme and preventing it from catalyzing the oxidation of succinate to fumarate . This inhibition disrupts the normal flow of electrons within the electron transport chain, affecting the production of ATP, the primary energy currency of the cell .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid affects two major biochemical pathways: the citric acid cycle and the electron transport chain . Both of these pathways are central to cellular respiration and energy production. By inhibiting succinate dehydrogenase, the compound disrupts these processes, potentially leading to a decrease in cellular energy levels .

Pharmacokinetics

Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues , which could influence their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid’s action are likely to be related to its disruption of cellular energy production. By inhibiting succinate dehydrogenase, the compound could cause a decrease in ATP levels within the cell . This could potentially lead to a variety of downstream effects, depending on the specific cell type and physiological context.

Análisis Bioquímico

Biochemical Properties

4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are crucial for the synthesis of molecules with pharmaceutical relevance. The compound’s ability to act as a hydrogen-bond donor enhances its interaction with biomolecules, making it a valuable tool in biochemical research .

Cellular Effects

The effects of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that difluoromethylated compounds can affect oxidative stress levels in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, the compound’s interaction with acetylcholinesterase, a principal enzyme in the cholinergic nervous system, can lead to significant changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid exerts its effects through various mechanisms. The compound’s ability to form hydrogen bonds with biomolecules enhances its binding interactions, leading to enzyme inhibition or activation . For instance, the compound’s interaction with acetylcholinesterase results in the hydrolysis of acetylcholine, affecting nerve impulse transmission . Additionally, the compound’s difluoromethylation properties enable it to participate in radical chemistry, further influencing its molecular interactions .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound’s stability can be affected by various factors, including temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have lasting effects on cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, including changes in behavior and cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels . The compound’s difluoromethylation properties enable it to participate in metabolic reactions that involve the transfer of CF2H groups to other molecules . These interactions can affect the overall metabolic activity of cells and tissues, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form hydrogen bonds with biomolecules enhances its transport across cellular membranes and its distribution within various cellular compartments . These interactions can affect the compound’s localization and accumulation within cells and tissues, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid is determined by its targeting signals and post-translational modifications . The compound’s ability to interact with specific biomolecules and cellular structures enables it to localize to specific compartments or organelles within the cell . These interactions can affect the compound’s activity and function, influencing its overall biochemical effects .

Actividad Biológica

4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity assessments.

Chemical Structure and Properties

- IUPAC Name : 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid

- Molecular Formula : C14H14F2N2O2

- Molecular Weight : 280.27 g/mol

The structural features of this compound contribute to its interactions with various biological targets, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 50 | Inhibition of growth |

| Staphylococcus aureus | 50 | Inhibition of growth |

| Candida albicans | 100 | Moderate antifungal activity |

In a controlled laboratory study, the compound inhibited bacterial growth at concentrations as low as 50 µg/mL against both E. coli and S. aureus, indicating its potential as an effective antimicrobial agent.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in pathogenic processes. Notably, it has shown effectiveness in inhibiting enzymes related to the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence. This suggests a potential application in treating infections caused by T3SS-dependent pathogens.

3. Cytotoxicity and Safety Profile

Cytotoxicity assessments indicate that 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid has a favorable safety profile at lower concentrations. Studies have shown minimal toxicity towards mammalian cell lines, supporting its further exploration as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations starting from 50 µg/mL, establishing its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction between the compound and enzymes associated with the T3SS revealed that it could significantly inhibit virulence factors in pathogenic bacteria, providing insights into its possible role in developing new antimicrobial therapies.

Propiedades

IUPAC Name |

4-(difluoromethyl)-2-methyl-6-(4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2/c1-8-3-5-10(6-4-8)12-7-11(14(16)17)13(15(19)20)9(2)18-12/h3-7,14H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVMYYOMNFFQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.